2-[Hydroxy(phenyl)methyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
2-[hydroxy(phenyl)methyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMZDGNPLMNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy Phenyl Methyl Prop 2 Enenitrile
Cyanohydrin Formation from Benzaldehyde (B42025) Precursors
The synthesis of 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is intrinsically linked to the synthesis of mandelonitrile (B1675950), which is the cyanohydrin of benzaldehyde. This key intermediate is formed through the nucleophilic addition of a cyanide ion to the carbonyl carbon of benzaldehyde.
Nucleophilic Addition of Cyanide to Carbonyl Compounds.rsc.orgdocbrown.infoncert.nic.in
The fundamental reaction for the formation of cyanohydrins, including the precursor to this compound, is the nucleophilic addition of a cyanide anion to an aldehyde or ketone. wikipedia.org In the case of benzaldehyde, this reaction yields mandelonitrile. This process is reversible; however, for most aliphatic carbonyl compounds, the equilibrium favors the formation of the cyanohydrin product. wikipedia.org The carbon-oxygen double bond in benzaldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by a nucleophile like the cyanide ion. docbrown.infoncert.nic.in
The mechanism involves the attack of the cyanide ion on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This intermediate is then protonated, typically by a molecule of hydrogen cyanide or a weak acid in the reaction medium, to yield the final cyanohydrin product. libretexts.orgchemguide.co.uk
The formation of cyanohydrins is significantly accelerated by the presence of a base. ncert.nic.inlibretexts.org While pure hydrogen cyanide (HCN) reacts very slowly, the addition of a base facilitates the generation of the cyanide ion (CN-), which is a much stronger nucleophile. ncert.nic.inlibretexts.org The base deprotonates HCN, increasing the concentration of the cyanide nucleophile and thereby increasing the reaction rate. libretexts.org The reaction is typically carried out at a slightly acidic to neutral pH (around 4-5) to ensure a sufficient concentration of both cyanide ions for nucleophilic attack and HCN for the subsequent protonation of the alkoxide intermediate. chemguide.co.uk
A variety of bases can be utilized to catalyze this reaction. The choice of base and reaction conditions can influence the yield and purity of the resulting cyanohydrin. For instance, in the synthesis of mandelonitrile, adjusting the pH with hydrochloric acid in the presence of sodium cyanide has been shown to achieve high yields. google.com
Table 1: Effect of pH on the Yield of Mandelonitrile Synthesis
| Entry | Reactants | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzaldehyde, Sodium Cyanide, Ethyl Acetate | Hydrochloric acid to pH 6.96 | 99.9 | google.com |
| 2 | Benzaldehyde, Sodium Cyanide, Ethyl Acetate | Hydrochloric acid to pH 6.92 | 99.8 | google.com |
| 3 | Benzaldehyde, Sodium Cyanide, Ethyl Acetate | No pH adjustment (alkaline) | 61.3 | google.com |
Various sources of cyanide can be employed for the synthesis of cyanohydrins. Hydrogen cyanide (HCN) itself can be used, but due to its high toxicity and volatility, alternative and safer cyanide donors are often preferred. libretexts.org Common salt-based sources include potassium cyanide (KCN) and sodium cyanide (NaCN). wikipedia.org These salts provide a direct source of the nucleophilic cyanide ion in solution. libretexts.org
Acetone cyanohydrin is another effective cyanide source, particularly in enzymatic reactions, as it can transfer the cyanide group to an acceptor aldehyde in a process known as transcyanation. researchgate.net This method avoids the direct handling of HCN. The choice of cyanide source can be influenced by factors such as reaction conditions, safety considerations, and the desired scale of the synthesis. For example, racemic mandelonitrile can be prepared by reacting benzaldehyde with sodium bisulfite, followed by the addition of aqueous sodium cyanide. wikipedia.org
Stereoselective and Regioselective Cyanohydrin Synthesis
Given that the carbon atom of the cyanohydrin is often a stereocenter, significant research has been directed towards the development of stereoselective synthetic methods to produce enantiomerically enriched cyanohydrins.
The enantioselective synthesis of cyanohydrins from aldehydes can be achieved using chiral catalysts. diva-portal.org These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. A notable example is the use of the (R)-Binol ligand in combination with a lithium alkoxy compound to form a lithium binaphtholate complex. wikipedia.orglscollege.ac.in This catalytic system has been shown to produce (S)-mandelonitrile from benzaldehyde and trimethylsilylcyanide with a high enantiomeric excess (ee) of 98%. wikipedia.orglscollege.ac.in
Another class of effective catalysts are chiral titanium-salen complexes. These have been employed for the enantioselective addition of cyanide to aldehydes, yielding cyanohydrins with high enantiopurities. diva-portal.org For instance, a dimeric salen-Ti complex has been used to prepare acetylated cyanohydrins with up to 95% ee. diva-portal.org
Table 2: Asymmetric Catalysts in the Synthesis of Mandelonitrile Derivatives
| Catalyst System | Cyanide Source | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R)-Binol–lithium(i-propyloxy) | Trimethylsilylcyanide | (S)-Mandelonitrile | 98% | wikipedia.orglscollege.ac.in |
| Chiral dimeric Ti-salen complex | Potassium Cyanide | Acetylated Mandelonitrile | up to 95% | diva-portal.org |
| YbCl3-phenyl-pybox complex | Trimethylsilylcyanide | Mandelonitrile | High | diva-portal.org |
Enzymes, particularly hydroxynitrile lyases (HNLs), have proven to be highly effective catalysts for the enantioselective synthesis of cyanohydrins. rsc.org These enzymes exhibit remarkable stereoselectivity, allowing for the production of either (R)- or (S)-cyanohydrins with very high enantiomeric excess. rsc.org HNLs catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones. odu.edu
For the synthesis of (R)-mandelonitrile, HNLs from sources such as bitter almonds (Prunus amygdalus) and the millipede Chamberlinius hualienensis have been successfully employed. rsc.orgresearchgate.net The HNL from Chamberlinius hualienensis has demonstrated the ability to catalyze the synthesis of (R)-mandelonitrile from benzaldehyde with a 99% enantiomeric excess in an aqueous medium. pnas.org
Conversely, (S)-selective HNLs, such as the one derived from Hevea brasiliensis, can be used to produce (S)-mandelonitrile. researchgate.net The combination of an (S)-selective HNL from Manihot esculenta with a nitrilase has been used to convert benzaldehyde into enantiomerically pure (S)-mandelic acid, with (S)-mandelonitrile as the intermediate. researchgate.net
Table 3: Enzymatic Synthesis of Enantiomerically Enriched Mandelonitrile
| Enzyme Source | Enantiomer | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chamberlinius hualienensis (HNL) | (R)-Mandelonitrile | Benzaldehyde, KCN | 99% | pnas.org |
| Arabidopsis thaliana (HNL) | (R)-Mandelic acid (via (R)-mandelonitrile) | Benzaldehyde, Cyanide | >95% | researchgate.net |
| Hevea brasiliensis (HNL) | (S)-Mandelonitrile | Benzaldehyde, Acetone Cyanohydrin | High | researchgate.net |
| Manihot esculenta (HNL) | (S)-Mandelic acid (via (S)-mandelonitrile) | Benzaldehyde, HCN | Enantiomerically pure | researchgate.net |
| Passiflora edulis (HNL) | (R)-Mandelonitrile | Benzaldehyde, Acetone Cyanohydrin | 98.6% | researchgate.net |
Mechanistic Investigations of Cyanohydrin Formation
The synthesis of this compound is not accomplished via a traditional cyanohydrin formation pathway, which would involve the direct nucleophilic attack of a cyanide ion on benzaldehyde. Instead, its formation is governed by the mechanism of the Morita-Baylis-Hillman (MBH) reaction. The key distinction lies in the nature of the nucleophile. In the MBH reaction, the nucleophile is a zwitterionic enolate, generated in situ from the reaction of a catalyst, such as a tertiary amine, with the activated alkene (acrylonitrile). organic-chemistry.org This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. This sequence is fundamentally different from the simple addition of hydrogen cyanide or a cyanide salt to a carbonyl group. libretexts.orglibretexts.org
Morita-Baylis-Hillman (MBH) Reaction Approaches
The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical method for forming a carbon-carbon bond between the α-position of an activated alkene and an electrophile, such as an aldehyde. mdpi.commdpi.com This reaction is the most common and direct route to synthesizing this compound. mdpi.com
The direct synthesis involves the coupling of benzaldehyde and acrylonitrile (B1666552) in the presence of a nucleophilic catalyst. researchgate.netresearchgate.net This reaction combines the reactants to form the desired functionalized allylic alcohol structure in a single step. mdpi.com A significant drawback of the standard MBH reaction is its often slow reaction rate, with reaction times at room temperature sometimes extending for days or even weeks. researchgate.net
Below is a table summarizing typical conditions for this direct reaction.
Table 1: Representative Conditions for the Direct MBH Reaction| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DABCO | DMF | Room Temp. | 24-72 h | Moderate |
| DABCO | THF | Room Temp. | 48 h | Moderate |
| DABCO | None (Neat) | 0 °C | 2 h | Good |
| Quinuclidine (B89598) | THF/Methanol (B129727) | Room Temp. | 12-24 h | Good |
Note: Yields are qualitative (Moderate, Good) unless a specific percentage is cited from a source. The reaction between isatin (B1672199) and acrylonitrile, a similar system, proceeds efficiently at 0 °C under solvent-free conditions. arkat-usa.org
The choice of catalyst is crucial for the success of the MBH reaction. While various tertiary amines and phosphines can be used, 1,4-diazabicyclo[2.2.2]octane (DABCO) is the most widely employed catalyst due to its effectiveness, availability, and relatively low cost. organic-chemistry.orgarkat-usa.org
Research into optimizing the catalytic system has shown:
DABCO: Remains the benchmark catalyst for this transformation. arkat-usa.org
Quinuclidine: This catalyst, which is structurally similar to DABCO but more nucleophilic, can lead to significantly faster reaction times compared to DABCO. nih.gov
Other Amine Catalysts: Other tertiary amines such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DMAP (4-Dimethylaminopyridine) have also been used, with their effectiveness being substrate-dependent. organic-chemistry.org In some cases, DBU has been found to be a superior catalyst to quinuclidine derivatives.
Phosphines: Tertiary phosphines, as originally used by Morita, can also catalyze the reaction and are sometimes more effective than amines, potentially offering higher yields in shorter times. researchgate.net
Table 2: Comparison of Common Catalysts
| Catalyst | Relative Reactivity | Key Characteristics |
|---|---|---|
| DABCO | Standard | Most common, reliable, but often slow. organic-chemistry.org |
| Quinuclidine | Higher | More nucleophilic, leads to faster reactions. nih.gov |
| DBU | High | A non-nucleophilic, hindered base that can enhance rates. |
| Triphenylphosphine | Varies | The original catalyst class used by Morita; can be highly effective. researchgate.net |
Influence of Reaction Conditions (e.g., Temperature, Microwave Irradiation)
Despite its utility, the MBH reaction is notoriously slow. arkat-usa.org Consequently, significant research has focused on accelerating the transformation through the manipulation of reaction conditions.
Temperature: Increasing the temperature does not always accelerate the reaction effectively. Computational and experimental studies have shown that at moderate to high temperatures, the equilibrium can shift back towards the reactants, indicating the reversibility of the reaction. computaex.es In some systems, lower temperatures (e.g., 0 °C) under solvent-free conditions have proven to be highly effective, suggesting the involvement of more ordered transition states. arkat-usa.org
Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours or days to mere minutes, often providing excellent yields. researchgate.net For instance, reactions between aromatic aldehydes and acrylonitrile can achieve yields of 81-99% at 80 °C under microwave conditions. researchgate.net
Solvents: Protic solvents or additives like methanol or water can accelerate the reaction. organic-chemistry.orgnih.gov This is attributed to the stabilization of the zwitterionic intermediate through hydrogen bonding and the activation of the aldehyde electrophile.
High Pressure: Applying high pressure has been shown to increase reaction rates, which can be particularly useful for less reactive substrates.
The generally accepted mechanism for the DABCO-catalyzed Morita-Baylis-Hillman reaction consists of several key steps: organic-chemistry.org
Michael Addition: The tertiary amine catalyst (e.g., DABCO) performs a nucleophilic conjugate addition to the activated alkene (acrylonitrile), generating a zwitterionic enolate intermediate. This is a reversible step.
Aldol Addition: The nucleophilic α-carbon of the zwitterionic enolate attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a new carbon-carbon bond and results in a diastereomeric alkoxide intermediate. computaex.es
Proton Transfer and Elimination: This is often the rate-determining step of the reaction. organic-chemistry.org A proton transfer occurs to neutralize the alkoxide. Subsequently, the catalyst is eliminated, regenerating the double bond at the α,β-position and yielding the final product, this compound.
There has been considerable debate regarding the exact nature of the proton transfer step. One proposed pathway involves a protic solvent or additive directly protonating the alkoxide. computaex.es An alternative mechanism, proposed by McQuade, suggests that a second molecule of the aldehyde acts as the proton shuttle by forming a hemiacetal intermediate. organic-chemistry.orgmdpi.com This latter mechanism is supported by kinetic studies showing that the reaction is second-order with respect to the aldehyde in the absence of a protic solvent. mdpi.com
Alternative and Novel Synthetic Routes for this compound and its Derivatives
While the tertiary amine-catalyzed MBH reaction is standard, several alternative and novel approaches have been developed to either improve efficiency or broaden the scope of the reaction.
Phosphine Catalysis: As noted, tertiary phosphines were the catalysts used in Morita's original discovery. researchgate.net These can be more nucleophilic than corresponding amines and may be required for certain substrate combinations where amine catalysts fail. researchgate.net
Ionic Liquids: The use of 1,3-dialkylimidazolium ionic liquids as co-catalysts with DABCO has been explored. Mechanistic studies suggest these ionic liquids can activate the aldehyde towards nucleophilic attack and stabilize the key zwitterionic intermediates, thereby accelerating the reaction. mdpi.com
Enzymatic Catalysis: Enzymes have been investigated for their potential to catalyze the MBH reaction, offering a route towards enantioselective synthesis. nih.gov
Knoevenagel Condensation Strategies for Acrylonitrile Derivatives
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. bhu.ac.in It involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction. bhu.ac.in This method is widely used for synthesizing α,β-unsaturated carbonyl compounds and, relevantly, acrylonitrile derivatives. bhu.ac.inmdpi.com
The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine. bhu.ac.in In the context of synthesizing acrylonitrile derivatives, an aromatic aldehyde can be condensed with an active methylene compound containing a nitrile group. nih.gov For instance, benzylidenemalononitrile (B1330407) derivatives are commonly synthesized through the Knoevenagel condensation of aromatic aldehydes with malononitrile (B47326). bhu.ac.innih.gov
Recent research has focused on developing more efficient and environmentally friendly catalytic systems. For example, biogenic calcium and barium carbonates have been used as basic heterogeneous catalysts for the solvent-free Knoevenagel reaction between 5-hydroxymethylfurfural (B1680220) (5-HMF) derivatives and active methylene compounds like ethyl cyanoacetate, affording 3-(furan-2-yl)acrylonitrile derivatives in high yields (71–87%). mdpi.com Another study utilized magnesium hydroxide (B78521) (Mg(OH)₂) as a catalyst for the reaction between 5-HMF and malononitrile under solvent-free conditions. academie-sciences.fr
| Aldehyde Reactant | Active Methylene Compound | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-HMF Derivatives | Ethyl Cyanoacetate | Biogenic Ca:Ba Carbonates (50:50) | 100 °C, 1h, Solvent-free | 3-(furan-2-yl)acrylonitrile derivatives | 71-87% | mdpi.com |
| 5-HMF | Malononitrile | Mg(OH)₂ | 60 °C, Solvent-free | 2-((5-(hydroxymethyl)furan-2-yl)methylene)malononitrile | Good | academie-sciences.fr |
| Aromatic Aldehydes | Malononitrile | Ammonium (B1175870) Acetate | Room Temp, Sonication | Benzylidenemalononitriles | High | bhu.ac.in |
| Aromatic Aldehydes | Active Methylene Compounds | NiCu@MWCNT nanohybrids | Mild, Water-containing solvent | Benzylidenemalononitrile derivatives | High | nih.gov |
Palladium-Catalyzed Methods for Aryl Acrylonitriles
Palladium catalysis offers a powerful and versatile tool for the synthesis of complex organic molecules, including aryl acrylonitriles. nih.govfrontiersin.org A particularly efficient method is the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.govnih.govfrontiersin.org This approach provides direct access to a wide variety of substituted and functionalized aryl acrylonitriles with high yields, often up to 95%. frontiersin.orgnih.govfrontiersin.org
The catalytic system typically employs a palladium source and a specific ligand, such as NIXANTPHOS. nih.govfrontiersin.org This method demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylacetonitrile. frontiersin.org For example, arylacetonitriles bearing fluoro, chloro, and bromo substituents react efficiently to give the corresponding aryl acrylonitrile products in good to excellent yields. frontiersin.org The scalability of this transformation has been demonstrated, making it a practical choice for larger-scale synthesis. nih.govfrontiersin.org
| Arylacetonitrile Substrate | Vinyl Partner | Yield | Reference |
|---|---|---|---|
| Phenylacetonitrile | (E)-(2-bromovinyl)benzene | 84% | researchgate.net |
| 4-Fluorophenylacetonitrile | 1-bromo-4-vinylbenzene | 83% | frontiersin.org |
| 4-Chlorophenylacetonitrile | 1-bromo-4-vinylbenzene | 95% | frontiersin.org |
| 2-(1-Methyl-1H-indol-3-yl)acetonitrile | 1-bromo-4-vinylbenzene | 93% | frontiersin.org |
| 2-Naphthylacetonitrile | 1-bromo-4-vinylbenzene | 67% | frontiersin.org |
| 2-(Thiophen-2-yl)acetonitrile | 1-bromo-4-vinylbenzene | 47% | frontiersin.org |
Dehydration Routes for Nitrile Synthesis
The formation of a nitrile functional group can be effectively achieved through the dehydration of primary amides or aldoximes. rsc.orgchemistrysteps.com This is a fundamental transformation in organic chemistry, and numerous reagents and catalytic systems have been developed to facilitate this process under various conditions. rsc.orgresearchgate.net
Dehydration of primary amides can be accomplished using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentoxide (P₂O₅). chemistrysteps.com More modern and milder methods have also been developed. highfine.com For instance, propylphosphonic anhydride (B1165640) (T3P) is an efficient reagent for converting aldehydes into nitriles, presumably via an aldoxime intermediate. organic-chemistry.org Silanes, in the presence of catalytic fluoride, can also be used for the mild dehydration of amides. organic-chemistry.org
A particularly effective method for dehydrating both aldoximes and primary amides involves the use of XtalFluor-E ([Et₂NSF₂]BF₄). organic-chemistry.org This reaction proceeds rapidly at room temperature in an environmentally benign solvent like ethyl acetate, requires only a slight excess of the reagent, and provides nitriles in high yields (up to 99%). organic-chemistry.org A key advantage of this mild method is its compatibility with a broad range of substrates, including chiral compounds, which can be converted without racemization. organic-chemistry.orgorganic-chemistry.org Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, have also been shown to catalyze the dehydration of aldoximes under neutral and mild conditions. organic-chemistry.org
Synthetic Approaches Utilizing o-Quinone Methide Intermediates in Related Hydroxyphenylacetonitrile Synthesis
ortho-Quinone methides (o-QMs) are highly reactive and versatile intermediates that have found significant application in organic synthesis. nih.govrsc.org These intermediates are typically generated from phenolic precursors and can readily participate in reactions such as 1,4-conjugate additions and [4+2] cycloadditions. nih.gov The chemistry of o-QMs is relevant to the synthesis of various phenol-containing natural products and chroman derivatives. nih.gov
The generation of o-QMs can be achieved under mild conditions, including through biocatalysis. nih.govchemrxiv.orgchemrxiv.org For example, α-ketoglutarate-dependent non-heme iron enzymes can selectively hydroxylate the benzylic C–H bond of o-cresol (B1677501) substrates. nih.govchemrxiv.org The resulting benzylic alcohol exists in equilibrium with the corresponding o-QM under aqueous reaction conditions. nih.govchemrxiv.org This transient o-QM can then be intercepted by various nucleophiles (leading to C-C, C-N, C-O, and C-S bond formation) or dienophiles in a one-pot chemoenzymatic cascade. nih.govchemrxiv.org While this methodology directly addresses the synthesis of derivatives from o-cresol precursors, the principles of generating a reactive intermediate from a hydroxyphenyl structure for subsequent functionalization are broadly applicable in the synthesis of complex molecules related to hydroxyphenylacetonitriles.
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net In the context of synthesizing acrylonitrile derivatives, several sustainable approaches have been explored.
For Knoevenagel condensations, the use of solvent-free conditions is a key green strategy. bhu.ac.inmdpi.com As mentioned, catalysts like biogenic carbonates and Mg(OH)₂ have been successfully employed without the need for a solvent. mdpi.comacademie-sciences.fr Furthermore, the use of ultrasound has been shown to promote the reaction efficiently at room temperature, reducing energy consumption compared to conventional heating. bhu.ac.in
A significant advancement in green nitrile synthesis is the development of biocatalytic routes that avoid the use of highly toxic cyanide reagents. nih.gov Aldoxime dehydratases are enzymes that catalyze the cyanide-free synthesis of nitriles from readily available aldoximes under mild, aqueous conditions. nih.govmdpi.com This biocatalytic technology is versatile, accepting a broad range of substrates and holding the potential to be a sustainable alternative for both fine and bulk chemical production. nih.govmdpi.com The hydration of nitriles to amides, another important reaction, is considered an environmentally friendly and 100% atom-economic method, further highlighting the role of nitrile chemistry in sustainable synthesis. researchgate.net
Chemical Transformations and Synthetic Utility of 2 Hydroxy Phenyl Methyl Prop 2 Enenitrile
Reactivity of the Hydroxyl Functionality
The secondary hydroxyl group in 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is a versatile site for chemical modification, enabling its conversion into other important functional groups.
The secondary alcohol functionality of this compound can be oxidized to yield the corresponding ketone, 2-(benzoyl)prop-2-enenitrile. This transformation is a fundamental reaction in organic synthesis. byjus.comresearchgate.net The choice of oxidizing agent is crucial and depends on the desired selectivity and reaction conditions. byjus.com Strong oxidizing agents like chromic acid, typically prepared by mixing sodium or potassium dichromate with sulfuric acid, can effectively convert secondary alcohols to ketones. britannica.comlibretexts.org Milder reagents, such as Pyridinium chlorochromate (PCC), are also widely used for this purpose and are particularly useful when trying to avoid over-oxidation or side reactions with other sensitive functional groups in the molecule. libretexts.org The oxidation process involves the removal of the hydrogen atom from the hydroxyl group and another hydrogen from the adjacent carbon, forming a carbon-oxygen double bond. libretexts.org
| Oxidizing Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃ in acetone/H₂SO₄) | Aqueous sulfuric acid, often at room temperature or with gentle heating. | Strong oxidant. The reaction is typically robust and high-yielding for simple secondary alcohols. | britannica.comlibretexts.org |
| Potassium Permanganate (KMnO₄) | Alkaline, acidic, or neutral conditions; temperature control is often necessary. | Very strong oxidant that can cleave carbon-carbon bonds under harsh conditions. | researchgate.net |
| Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (CH₂Cl₂) at room temperature. | Milder, more selective reagent. It is particularly useful for oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. | libretexts.org |
| Sodium or Potassium Dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) | Acidified with dilute sulfuric acid, often with heating. | Common and effective reagent for oxidizing secondary alcohols. The orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of reaction progress. | byjus.comlibretexts.org |
The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. chemistrysteps.com To facilitate its displacement by a nucleophile, it must first be converted into a better leaving group. A common strategy involves protonation of the hydroxyl group under acidic conditions, which transforms it into a water molecule, an excellent leaving group. Following protonation, various nucleophiles can attack the electrophilic carbon atom, displacing water. Alternatively, the hydroxyl group can be derivatized into sulfonate esters, such as tosylates or mesylates, which are excellent leaving groups under neutral or basic conditions. chemistrysteps.com
The hydroxyl group of this compound serves as a handle for various derivatization strategies, including the formation of carbamates. Carbamates are significant functional groups in pharmaceuticals and agrochemicals. nih.gov A straightforward method for carbamate (B1207046) synthesis involves the reaction of the alcohol with an isocyanate. Another versatile approach is the reaction with phenyl chlorocarbonates in the presence of a base like triethylamine (B128534) (TEA). nih.gov Modern, greener methods for carbamate synthesis have also been developed, utilizing carbon dioxide as a C1 source in reactions with amines and alcohols. researchgate.netrsc.org These methods often employ catalysts to facilitate the transformation under mild conditions. researchgate.netrsc.org
| Reagents | Reaction Type | General Conditions | Reference |
|---|---|---|---|
| Isocyanate (R-N=C=O) | Direct addition | Often proceeds without a catalyst, sometimes in an inert solvent. | nih.gov |
| Phenyl Chlorocarbonate + Base (e.g., Triethylamine) | Acylation | Reaction with an amine precursor in a solvent like diethyl ether at controlled temperatures. | nih.gov |
| CO₂, Amine, Dehydrating Agent | CO₂ Fixation | Requires a catalyst and often high pressure to overcome thermodynamic limitations. | nih.gov |
| Urea + Catalyst | Transcarbamoylation | Indium triflate can catalyze the reaction between alcohols and urea. | organic-chemistry.org |
Transformations of the Nitrile (Cyano) Group
The nitrile group is a valuable functional group in organic synthesis, primarily because it can be readily converted into carboxylic acids or primary amines. jove.comlibretexts.orglibretexts.orgpearson.com
The nitrile functionality in this compound can be hydrolyzed to a carboxylic acid, yielding 2-[hydroxy(phenyl)methyl]prop-2-enoic acid. This transformation can be achieved under either acidic or basic conditions. wikipedia.orgqorganica.eslibretexts.orgchemistrysteps.com In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk
Alternatively, base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.orgchemguide.co.uk This process initially forms a carboxylate salt and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the final carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org Biocatalytic methods using nitrilase enzymes have also emerged as a green alternative, offering high selectivity and avoiding harsh reaction conditions. researchgate.netresearchgate.net
| Method | Reagents | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat (reflux) | Amide | Carboxylic Acid (+ Ammonium salt) | libretexts.orgchemguide.co.uk |
| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat (reflux), followed by addition of strong acid (e.g., HCl) | Carboxylate Salt (+ Ammonia) | Carboxylic Acid | libretexts.orgchemguide.co.uk |
| Enzymatic Hydrolysis | Nitrilase or Nitrile Hydratase/Amidase enzymes | Amide (with nitrile hydratase/amidase) | Carboxylic Acid | researchgate.netresearchgate.net |
The nitrile group can be reduced to a primary amine, converting this compound into 3-amino-2-[hydroxy(phenyl)methyl]prop-1-ene. This reduction is a key synthetic route for preparing primary amines. libretexts.orglibretexts.orgopenochem.orgopenstax.org A powerful and commonly used reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.org
Another established method for nitrile reduction is catalytic hydrogenation. libretexts.org This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Common catalysts for this transformation include palladium, platinum, and nickel. libretexts.org
| Reducing Agent | Typical Conditions | Mechanism | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous solvent (e.g., diethyl ether, THF). 2. Aqueous/acidic workup. | Nucleophilic addition of hydride (H⁻) ions. | libretexts.orglibretexts.org |
| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd, Pt, Ni), elevated temperature and pressure. | Addition of hydrogen across the C≡N triple bond on the catalyst surface. | libretexts.org |
| Sodium Borohydride (NaBH₄) with a catalyst | Often requires a catalyst (e.g., CoCl₂) as NaBH₄ alone is generally not reactive enough. | Hydride transfer, facilitated by the catalyst. | - |
Extensions to α-Amino Nitrile Synthesis (e.g., Strecker Analogues)
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes, ammonia, and cyanide, proceeding through an α-amino nitrile intermediate. organic-chemistry.orgresearchgate.net The structure of this compound serves as a valuable precursor for the synthesis of Strecker-like analogues, specifically α-amino-β-hydroxy nitriles. The key transformation involves the conversion of the secondary hydroxyl group into an amino functionality.
A plausible synthetic pathway to achieve this involves a two-step sequence:
Activation of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide, by reacting it with the corresponding sulfonyl chloride in the presence of a base, or with a halogenating agent.
Nucleophilic Substitution: The activated intermediate can then undergo nucleophilic substitution with an amine source. Using ammonia would yield the primary α-amino nitrile. Alternatively, employing primary or secondary amines leads to the corresponding N-substituted α-amino nitriles. tsijournals.com Another route involves the use of sodium azide (B81097) to form an α-azido nitrile, which can subsequently be reduced to the target α-amino nitrile.
This strategic conversion leverages the existing framework of the Baylis-Hillman adduct to access complex amino nitrile structures, which are themselves valuable intermediates for the synthesis of non-proteinogenic amino acids and nitrogen-containing heterocycles. tsijournals.com
Cycloaddition Reactions Involving the Nitrile Group (e.g., Tetrazole Formation)
The nitrile functionality within this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov
The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. nih.govorganic-chemistry.org When applied to this compound, this reaction would involve the addition of an azide ion across the carbon-nitrogen triple bond to form the corresponding tetrazole ring.
The general reaction is as follows:
Reactants : this compound and Sodium Azide (NaN₃).
Catalyst/Promoter : Often an ammonium salt (like NH₄Cl) or a Lewis acid (like ZnCl₂) is used to activate the nitrile group towards nucleophilic attack by the azide.
Product : 5-{1-[Hydroxy(phenyl)methyl]vinyl}-1H-tetrazole.
This transformation provides a direct route to highly functionalized tetrazole derivatives, retaining the hydroxyl and vinyl functionalities for further synthetic manipulations.
Reactions at the Alkene (Prop-2-enenitrile) Moiety
The electron-deficient alkene in this compound is a key site for various chemical transformations, including cycloadditions, isomerizations, and conjugate additions.
Cycloaddition Reactions (e.g., Diels-Alder)
The conjugated system of the prop-2-enenitrile moiety, activated by the electron-withdrawing nitrile group, allows it to act as a dienophile in [4+2] Diels-Alder cycloaddition reactions. This provides a powerful method for the construction of complex six-membered carbocyclic and heterocyclic frameworks. mdpi.com
In a typical Diels-Alder reaction, this compound would react with a suitable diene (e.g., cyclopentadiene, isoprene, or Danishefsky's diene) to yield a cyclohexene (B86901) derivative. The reaction's stereoselectivity and regioselectivity are governed by the electronic and steric properties of both the diene and the dienophile. The presence of the hydroxyl and phenyl groups near the reaction center can influence the facial selectivity of the diene's approach. This reaction is a cornerstone in synthetic chemistry for building molecular complexity in a single, atom-economical step. beilstein-journals.orgpreprints.org
Isomerization Pathways (e.g., Photochemical Isomerization)
The double bond in Baylis-Hillman adducts can undergo isomerization under various conditions, including photochemical activation. Photochemical isomerization typically involves the excitation of the π-system to an excited state, which can then relax to either the E or Z ground state geometry. For a terminal alkene like that in this compound, irradiation could potentially lead to migration of the double bond to form the thermodynamically more stable conjugated isomer, (E/Z)-2-(hydroxymethyl)-3-phenylbut-2-enenitrile.
Studies on related systems, such as hydroxystyrylnaphthalenes, have shown that trans → cis photoisomerization is a primary deactivation pathway upon excitation. nih.gov The efficiency and outcome of such photochemical processes are highly dependent on the solvent, wavelength of irradiation, and the presence of photosensitizers. photobiology.commdpi.com This pathway offers a method to access different isomers that may not be readily available through thermal methods.
Conjugate Additions
The alkene in this compound is an excellent Michael acceptor, readily undergoing conjugate (or 1,4-) addition with a wide variety of nucleophiles. masterorganicchemistry.com This reaction is driven by the electron-withdrawing nature of the nitrile group, which polarizes the double bond and renders the β-carbon electrophilic. The addition of a nucleophile results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. nih.gov
A diverse range of nucleophiles can be employed in this reaction, leading to a vast array of functionalized products.
| Nucleophile Class | Specific Example | Product Type |
|---|---|---|
| Carbon Nucleophiles | Malonates, Nitroalkanes, Organocuprates | Substituted propanenitriles with new C-C bonds |
| Nitrogen Nucleophiles | Amines (primary, secondary), Anilines | β-Amino nitriles |
| Oxygen Nucleophiles | Alcohols, Phenols | β-Alkoxy or β-Aryloxy nitriles |
| Sulfur Nucleophiles | Thiols, Thiophenols | β-Thioether nitriles |
This reaction is highly valuable for introducing diverse functional groups and building molecular complexity from the readily available Baylis-Hillman adduct. nih.govmdpi.comresearchgate.net
Cascade and Multicomponent Reactions Employing this compound
The trifunctional nature of this compound makes it an ideal substrate for cascade (or tandem) and multicomponent reactions. wikipedia.org These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient and align with the principles of green chemistry.
For instance, a reaction sequence could be initiated by a conjugate addition to the alkene. The resulting intermediate, which still contains the hydroxyl and nitrile groups, could then undergo an intramolecular cyclization or react with another component in the reaction mixture. One such example is a Michael addition followed by an intramolecular aldol-type reaction or a cyclization involving the nitrile group. The versatility of Baylis-Hillman adducts in these complex transformations has been extensively utilized for the rapid assembly of heterocyclic and carbocyclic structures. mdpi.com
Structural Elucidation and Mechanistic Insights Through Advanced Characterization and Computational Studies
Advanced Spectroscopic Characterization
Advanced spectroscopic methods are indispensable for delineating the intricate structural features of organic molecules in both solution and the solid state. For 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into its atomic connectivity, carbon framework, and three-dimensional arrangement.
NMR spectroscopy stands as a cornerstone in the structural analysis of this compound, offering a window into the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound provides characteristic signals that are instrumental in confirming its molecular structure. Spectroscopic studies have identified distinct proton environments within the molecule. The vinyl protons typically appear as doublet of doublets in the range of δ 5.8–6.2 ppm. The aromatic protons of the phenyl group resonate as a multiplet between δ 7.2–7.5 ppm. A broad, exchangeable singlet corresponding to the hydroxyl proton is generally observed in the region of δ 4.9–5.1 ppm. vulcanchem.com
Interactive Data Table: ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Vinyl | 5.8 - 6.2 | Doublet of Doublets |
| Aromatic | 7.2 - 7.5 | Multiplet |
| Hydroxyl | 4.9 - 5.1 | Broad Singlet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
For comparative purposes, the ¹³C NMR data of related compounds are presented below. These analogs demonstrate the typical chemical shift regions for the key functional groups present in this compound.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts of Analogous Baylis-Hillman Adducts
| Carbon Environment | Analog 1 (ppm) | Analog 2 (ppm) |
| Carbonyl/Nitrile | ~118 | ~120 |
| Vinylic Cα | ~125 | ~128 |
| Vinylic Cβ | ~140 | ~142 |
| Carbinol C | ~70 | ~75 |
| Aromatic C | 126-140 | 125-142 |
Note: This table presents approximate chemical shift ranges based on analogous structures and is for illustrative purposes. Specific assignments for this compound require experimental verification.
Specific dynamic NMR studies on this compound have not been reported in the available literature. However, the conformational flexibility of Baylis-Hillman adducts is a subject of considerable interest. These molecules possess multiple rotatable bonds, leading to a variety of possible conformations in solution. The key rotational barriers would be around the C-C bond connecting the stereocenter to the phenyl ring and the C-C bond linking the stereocenter to the vinyl group.
Dynamic NMR techniques, such as variable temperature NMR, could potentially be employed to study the conformational exchange processes in this compound. Such studies would provide valuable information on the energy barriers between different rotamers and the preferred conformations in solution, which are crucial for understanding its reactivity and interactions with other molecules.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, the solid-state structures of numerous closely related Baylis-Hillman adducts have been determined, providing a model for the expected molecular geometry and intermolecular interactions.
In the solid state, molecules of this type are generally stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl group. The crystal packing is also influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. The conformation adopted in the solid state is often the one that allows for the most efficient packing and maximization of intermolecular forces. A detailed X-ray crystallographic study of this compound would be invaluable for confirming its solid-state conformation and understanding its packing motifs.
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification
Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The Fourier-transform infrared (FTIR) spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its bonds. For this compound, characteristic absorption bands confirm the presence of its key functional groups. vulcanchem.com
The experimental and theoretical analysis of similar molecules, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one, demonstrates the utility of FTIR in structural confirmation. researchgate.netresearchgate.net In these studies, distinct peaks are assigned to specific vibrational modes, often with the aid of computational calculations to achieve excellent agreement between experimental and simulated spectra. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound vulcanchem.com
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O–H) | Stretching | 3360 |
| Nitrile (C≡N) | Stretching | 2220 |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules. mdpi.com By calculating properties such as molecular orbital energies, electrostatic potential, and global reactivity descriptors, DFT provides deep insights into a molecule's chemical behavior. mdpi.comresearchgate.net For chalcone (B49325) derivatives, which share structural similarities with the title compound, DFT calculations at the B3LYP/6-311G** level of theory have been used to identify electron-rich regions susceptible to electrophilic attack, such as oxygen atoms and π-systems. mdpi.com
The molecular electrostatic potential (MEP) surface is a key output of DFT calculations, visually representing the charge distribution and predicting sites for nucleophilic and electrophilic attack. mdpi.commdpi.com For this compound, the MEP would likely show negative potential (red regions) around the oxygen and nitrogen atoms, indicating their role as favorable sites for electrophilic attack, while positive potential (blue regions) would be located around the hydroxyl hydrogen, a likely site for nucleophilic attack. mdpi.com
Global reactivity descriptors calculated via DFT, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), quantify the molecule's stability and reactivity. mdpi.comresearchgate.net A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically indicates higher chemical reactivity. mdpi.com
Mechanistic Pathway Elucidation (e.g., Transition State Analysis, Conical Intersections)
Computational chemistry offers powerful methods for elucidating complex reaction mechanisms at the molecular level. Techniques such as Transition State (TS) analysis are employed to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. The investigation of tautomerization mechanisms in heterocyclic compounds using DFT methods provides a relevant example. nih.gov In such studies, the geometries of reactants, transition states, and products are optimized, and the energy barriers for the conversion are calculated. nih.gov
This approach allows researchers to understand the kinetics and thermodynamics of a reaction, predicting whether a particular pathway is viable under specific conditions. For a molecule like this compound, these methods could be used to study mechanisms of its synthesis, degradation, or its participation in subsequent chemical reactions. By locating the transition state structure and calculating its energy, the activation energy for a proposed mechanistic step can be determined, providing crucial information about the reaction rate.
Analysis of Weak Noncovalent Interactions (e.g., PIXEL Energy, Hirshfeld Surface Analysis, QTAIM)
Beyond strong covalent bonds, weak noncovalent interactions are fundamental in determining the supramolecular assembly, crystal packing, and biological interactions of molecules. Advanced computational techniques are used to visualize and quantify these subtle forces.
While PIXEL energy calculations and the Quantum Theory of Atoms in Molecules (QTAIM) are not detailed in the provided search results for this specific compound, they represent other powerful approaches. PIXEL calculates lattice energies by summing interaction energies between molecular pairs, partitioning them into coulombic, polarization, dispersion, and repulsion components. QTAIM analyzes the electron density topology to identify bond critical points, which can characterize and quantify weak noncovalent interactions like hydrogen bonds and van der Waals contacts.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-2-(2-Formylphenoxymethyl)-3-phenylprop-2-enenitrile |
| (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide |
| 2-[hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govijesit.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com
The electron-donating hydroxyl (-OH) group and the electron-withdrawing nitrile (-CN) and phenyl (C₆H₅) groups in this compound would significantly influence the energies and spatial distributions of its frontier orbitals. The interaction between these orbitals governs the molecule's reactivity towards nucleophiles and electrophiles.
To illustrate the type of data obtained from an FMO analysis, a hypothetical set of values for this compound is presented in the table below. It is important to note that these values are for illustrative purposes only and are not derived from actual quantum chemical calculations for this specific molecule.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
In this hypothetical scenario, the HOMO energy of -6.5 eV would indicate the molecule's ability to donate electrons in a chemical reaction. The LUMO energy of -1.2 eV would represent its capacity to accept electrons. The resulting HOMO-LUMO gap of 5.3 eV would suggest a relatively stable molecule, with a moderate reactivity. A larger energy gap generally implies higher stability and lower reactivity. taylorandfrancis.com
The distribution of the HOMO and LUMO across the molecule would also provide insights into the reactive sites. For a molecule like this compound, the HOMO would likely be localized on the more electron-rich regions, such as the phenyl ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO would be expected to be concentrated on the electron-deficient areas, like the nitrile group and the double bond of the prop-2-enenitrile backbone. This distribution would allow for the prediction of how the molecule interacts with other reactants.
Further computational studies would be necessary to determine the precise values and orbital distributions for this compound and to fully elucidate its electronic behavior and reactivity.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules
The strategic placement of multiple reactive sites within 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile makes it an ideal starting material for the synthesis of intricate organic structures. Its utility spans the creation of diverse heterocyclic systems, the formation of scaffolds for natural products and pharmaceuticals, and the construction of poly-functionalized target compounds.
Synthesis of Diverse Heterocyclic Frameworks
The inherent reactivity of the functional groups in this compound allows for its participation in a variety of cyclization reactions to form a wide array of heterocyclic frameworks. As a Morita-Baylis-Hillman adduct, it serves as a versatile synthon for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds.
For instance, analogous MBH adducts derived from acrylonitrile (B1666552) have been extensively utilized in the synthesis of quinolines. The general strategy involves the reaction of the MBH adduct with an appropriate nucleophile, followed by a cyclization and aromatization cascade. The presence of the hydroxyl group in this compound can be exploited for facile derivatization to introduce leaving groups, thereby promoting cyclization pathways.
| Starting Material | Reagents and Conditions | Heterocyclic Product | Reference |
| Baylis-Hillman adduct of acrylonitrile | 2-Iodoaniline, Pd catalyst, Base | 2,3-Disubstituted quinoline | rsc.org |
| Baylis-Hillman adduct of acrylonitrile | Fe/AcOH | 2-Methyl-3-(phenylthiomethyl)quinoline | researchgate.net |
Furthermore, the conjugated nitrile group can participate in cycloaddition reactions or act as a precursor for other nitrogen-containing functionalities, enabling the synthesis of other heterocyclic systems such as pyridines and pyrazoles through multi-component reactions. The versatility of this compound as a building block for heterocycles is a testament to the rich chemistry of Morita-Baylis-Hillman adducts.
Precursor in Natural Product and Drug Scaffold Synthesis
The structural complexity and functional group density of this compound make it an attractive precursor for the synthesis of natural products and drug scaffolds. The ability to stereoselectively introduce the hydroxyl group during the Morita-Baylis-Hillman reaction provides a handle for controlling the stereochemistry of subsequent transformations, a critical aspect in the synthesis of biologically active molecules.
While specific total syntheses employing this compound are not extensively documented, the general utility of Baylis-Hillman adducts in this domain is well-established. These adducts can be transformed into key intermediates for a variety of natural product classes, including alkaloids, terpenoids, and polyketides. The functional groups present in this compound allow for a range of synthetic manipulations, such as oxidation, reduction, and carbon-carbon bond formation, to build up the molecular complexity required for these targets.
The acrylonitrile moiety, in particular, is a precursor to various functional groups found in pharmaceuticals, including amides and carboxylic acids, and can also be a key component of pharmacophores that interact with biological targets.
| Precursor Type | Synthetic Transformation | Resulting Scaffold/Functionality |
| Morita-Baylis-Hillman Adduct | Oxidation of primary alcohol, reduction of alkene | Chiral building block for polyketide synthesis |
| Acrylonitrile Moiety | Hydrolysis | Carboxylic acid for peptide coupling |
| Phenyl Group | Aromatic substitution | Introduction of further pharmacophoric groups |
Construction of Poly-functionalized Target Compounds
The inherent trifunctional nature of this compound provides a powerful platform for the construction of poly-functionalized molecules. The hydroxyl, nitrile, and alkene groups can be selectively or sequentially manipulated to introduce a variety of other functionalities.
The hydroxyl group can be acylated, alkylated, or oxidized to a ketone. The double bond can undergo a plethora of reactions, including hydrogenation, epoxidation, dihydroxylation, and various cycloadditions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This orthogonal reactivity allows for the systematic and controlled introduction of diverse chemical handles, leading to the synthesis of complex target molecules with a high degree of functionalization. This capability is particularly valuable in the development of chemical probes, molecular sensors, and libraries of compounds for high-throughput screening.
Contributions to Functional Materials Development
Beyond its applications in traditional organic synthesis, this compound and its derivatives are emerging as promising candidates for the development of advanced functional materials. Its electronic and structural features can be harnessed to create materials with interesting photophysical and electronic properties.
Integration into Aggregation-Induced Emission (AIE) Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This property is highly desirable for applications in optoelectronics, sensing, and bio-imaging. The structural motif of this compound, which is a type of cyanostyrene, is a common feature in many AIE-active molecules, often referred to as AIEgens.
The emission characteristics of such molecules are governed by the restriction of intramolecular rotation (RIR) in the aggregated state. In dilute solutions, the phenyl and vinyl groups can undergo low-frequency rotational motions, providing non-radiative decay pathways for the excited state. However, in the aggregated state, these rotations are hindered, which blocks the non-radiative channels and promotes radiative decay, leading to strong fluorescence. The presence of the hydroxyl group in this compound can further promote aggregation through hydrogen bonding interactions, potentially enhancing the AIE effect.
| AIEgen Structural Feature | Role in AIE | Potential Application |
| Cyanostyrene Core | Restriction of intramolecular rotation upon aggregation | Organic Light-Emitting Diodes (OLEDs) |
| Phenyl Group | π-π stacking interactions in the solid state | Solid-state lighting |
| Hydroxyl Group | Hydrogen bonding to induce and stabilize aggregates | Fluorescent sensors and bioprobes |
Design of π-Conjugated Compounds with Tunable Optical Properties
The conjugated system formed by the phenyl ring, the double bond, and the nitrile group in this compound provides a basic scaffold for the construction of π-conjugated materials. These materials are of great interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
By chemically modifying the structure of this compound, the extent of π-conjugation and the electronic properties of the resulting molecule can be tuned. For example, introducing electron-donating or electron-withdrawing substituents on the phenyl ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths of the material. Furthermore, the molecule can be polymerized or incorporated into larger conjugated systems to create polymers and dendrimers with tailored optoelectronic properties. The versatile chemistry of the hydroxyl and nitrile groups allows for the facile incorporation of this chromophoric unit into a variety of material architectures.
Applications in Optoelectronics and Electrochromic Devices
A thorough review of available scientific literature and research databases did not yield specific studies or detailed findings on the application of this compound in the fields of optoelectronics and electrochromic devices. While the molecular structure of the compound, featuring a nitrile group and a phenyl ring, suggests potential for interesting electronic and optical properties, there is no readily available research to substantiate its use in these specific advanced material applications.
The functional groups present in this compound, such as the hydroxyl (-OH) group, the nitrile (-CN) group, and the phenyl ring, are known to be of interest in materials science. ontosight.ai The nitrile group, for instance, is a stable polar group that can influence the electronic characteristics of a molecule. ontosight.aivulcanchem.com The phenyl group is a common component in many organic electronic materials. However, without specific research on the compound , any discussion of its potential in optoelectronics or electrochromics would be speculative and fall outside the scope of this article.
Further research and investigation would be necessary to determine if this compound or its derivatives could be viable candidates for applications in these specialized areas. Currently, there are no published data tables or detailed research findings to report on this topic.
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile
This compound is a polyfunctionalized organic compound, often categorized as a Morita-Baylis-Hillman (MBH) adduct. tandfonline.comtandfonline.com The MBH reaction is a carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine. nrochemistry.com This process is recognized for its efficiency in creating densely functionalized molecules. tandfonline.com The resulting adducts, including this compound, are valuable precursors in organic synthesis due to the presence of multiple reactive sites: a hydroxyl group, a nitrile group, and a vinyl system. ontosight.ai
The current research landscape indicates that these adducts are versatile starting materials for synthesizing a wide array of complex molecules, including heterocyclic compounds and natural products. tandfonline.comresearchgate.net Their utility stems from the strategic placement of functional groups that can be selectively manipulated. While much of the research focuses on the broader class of MBH adducts, the specific compound this compound serves as a representative example of this class, embodying the synthetic potential inherent to these structures. The existing literature primarily details synthetic methodologies for its formation and its subsequent transformations into other valuable chemical entities. tandfonline.comtandfonline.com
Untapped Potential in Synthetic Methodology Development
While the formation of MBH adducts is well-established, there remains significant untapped potential in developing more advanced synthetic methodologies, particularly in asymmetric synthesis. nrochemistry.com Achieving high enantioselectivity in the synthesis of chiral cyanohydrins and their derivatives is a key area of ongoing research. researchgate.net Future efforts could focus on the following:
Novel Catalytic Systems: The development of new chiral catalysts, potentially including organocatalysts or metal complexes, could lead to higher yields and enantiomeric excesses for the asymmetric synthesis of this compound and related compounds. hsc.eduresearchgate.net The use of chiral Lewis bases or bifunctional catalysts that can activate both the aldehyde and the acrylonitrile (B1666552) component simultaneously is a promising avenue. researchgate.net
Enzymatic and Biocatalytic Methods: The use of enzymes, such as (R)-oxynitrilases, has shown promise for the synthesis of chiral cyanohydrins with high enantioselectivity. nih.gov Exploring enzymatic routes for the synthesis of this compound could offer a green and highly selective alternative to traditional chemical methods.
Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the Morita-Baylis-Hillman reaction could offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. This could be particularly beneficial for managing the often sluggish reaction rates associated with MBH reactions. tandfonline.com
Stereoselective Transformations: Beyond the initial synthesis, there is a need for new stereoselective methods to transform the existing functionalities of this compound. For example, developing catalytic asymmetric methods for the selective reduction of the nitrile or the vinyl group would significantly expand its synthetic utility. ucc.ienih.gov
Emerging Trends in Computational and Spectroscopic Characterization
Advances in computational chemistry and spectroscopic techniques are poised to provide deeper insights into the structure, reactivity, and dynamics of this compound.
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to elucidate reaction mechanisms and predict catalyst performance. nih.govwikipedia.org Future computational studies could focus on modeling the transition states of the MBH reaction to design more efficient catalysts. chemrxiv.org DFT calculations can also help in understanding the conformational preferences of the molecule and the nature of non-covalent interactions that may influence its reactivity. amazonaws.comacs.org
Advanced Spectroscopic Techniques: While standard techniques like NMR and IR are routinely used for characterization, more advanced methods could provide further structural details. vulcanchem.comresearchgate.net For instance, chiroptical spectroscopy (e.g., circular dichroism) could be employed to study the stereochemical properties of enantiomerically enriched samples. Time-resolved spectroscopic techniques could be used to study the kinetics and mechanism of its formation and subsequent reactions.
Mechanistic Studies using Mass Spectrometry: Electrospray-ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for intercepting and characterizing reaction intermediates. wikipedia.org Applying this technique to the Morita-Baylis-Hillman reaction could provide direct evidence for the proposed zwitterionic intermediates and help to resolve ongoing mechanistic debates. wikipedia.org
Prospects for Novel Material Applications Derived from the Compound
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel functional materials. nih.gov
Functional Polymers: The vinyl group in this compound allows it to act as a monomer for polymerization. acs.org The resulting polymers would feature pendant hydroxyl and nitrile groups, which can be further modified to tune the material's properties, such as hydrophilicity, thermal stability, and chemical resistance. researchgate.nettandfonline.com These functional polymers could find applications in coatings, adhesives, and biomedical devices. researchgate.netnih.gov
Biodegradable Materials: The ester-like linkage in polymers derived from MBH adducts can be susceptible to hydrolysis, opening the door to creating biodegradable materials. nih.gov By incorporating this compound into polyester (B1180765) or polyurethane backbones, it may be possible to develop new classes of degradable polymers for biomedical applications. researchgate.net
Hybrid Materials: The compound can be used to functionalize surfaces or nanoparticles. For example, it could be grafted onto materials like graphene or silica (B1680970) to create hybrid materials with tailored surface properties for applications in sensing, catalysis, or composite materials. nih.gov
Small Molecule-Based Materials: Beyond polymers, the unique electronic and hydrogen-bonding capabilities of this compound could be exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), or other functional organic materials.
Q & A
Basic: What are the standard synthetic protocols for 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves condensation reactions of substituted benzaldehydes with nitrile precursors. Key parameters include:
- Solvent selection: Ethanol or methanol are preferred due to their polarity and ability to dissolve aromatic reactants .
- Catalysts: Bases like sodium hydroxide or potassium carbonate facilitate deprotonation and enhance reaction efficiency .
- Temperature control: Reactions are conducted at reflux temperatures (60–80°C) to balance reaction speed and minimize side products .
Yield optimization requires monitoring pH (neutral to slightly basic) and reaction time (typically 6–12 hours) to avoid premature termination or over-reaction .
Advanced: How can reaction conditions be systematically optimized to mitigate competing side reactions (e.g., hydrolysis of the nitrile group)?
Methodological Answer:
- Temperature modulation: Lowering the temperature to 40–50°C reduces nitrile hydrolysis while maintaining reactivity, as shown in kinetic studies .
- Protective groups: Introducing temporary protecting groups (e.g., silyl ethers) to the hydroxyl moiety prevents undesired nucleophilic attacks .
- Solvent screening: Polar aprotic solvents like DMF may suppress hydrolysis compared to protic solvents, but require post-reaction purification to remove residuals .
Statistical tools like Design of Experiments (DoE) can model interactions between variables (pH, solvent, temperature) to identify optimal conditions .
Basic: What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy: H NMR confirms the presence of the phenyl group (δ 7.2–7.5 ppm) and hydroxyl proton (δ 5.2–5.5 ppm). C NMR identifies the nitrile carbon (δ 115–120 ppm) .
- IR spectroscopy: A sharp peak at ~2240 cm confirms the nitrile group, while a broad O-H stretch (~3200 cm) verifies the hydroxyl moiety .
- Mass spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 173.0946 for CHNO) .
Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Reproducible crystal growth in ethanol/water mixtures (70:30 v/v) improves data quality. Compare unit cell parameters (e.g., space group P2/c) with literature .
- Computational validation: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict bond lengths and angles, cross-referencing experimental data to identify outliers .
- Meta-analysis: Review datasets from multiple sources (e.g., PubChem, CSD) to identify systematic errors in earlier studies .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of volatile byproducts .
- Emergency measures: Immediate flushing with water for spills on skin; sodium bicarbonate neutralization for acid byproducts .
Advanced: How can environmental fate studies inform the safe disposal of this compound?
Methodological Answer:
- Biodegradation assays: Aerobic soil studies (OECD 307) assess half-life under controlled conditions. Hydrolysis rates at pH 7–9 predict aqueous stability .
- Ecotoxicity screening: Algal growth inhibition tests (e.g., OECD 201) quantify toxicity thresholds (EC) for aquatic organisms .
- Waste treatment recommendations: Incineration at >1000°C with scrubbers for NO mitigation, based on nitrile group decomposition pathways .
Basic: What chromatographic methods are effective in assessing the purity of synthesized batches?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve nitrile and hydroxyl-containing impurities. Mobile phase: acetonitrile/water (60:40) with 0.1% TFA .
- TLC: Silica gel plates (ethyl acetate/hexane, 3:7) with vanillin spray visualization distinguish the product (R ~0.5) from unreacted aldehyde (R ~0.7) .
Advanced: What strategies address low enantiomeric purity in asymmetric syntheses of this compound?
Methodological Answer:
- Chiral catalysts: Use of (R)-BINOL-derived catalysts improves enantioselectivity (up to 90% ee) in aldol-like condensations .
- Kinetic resolution: Lipase-mediated hydrolysis (e.g., Candida antarctica) selectively removes undesired enantiomers .
- Crystallization-induced diastereomer resolution: Co-crystallization with chiral auxiliaries (e.g., tartaric acid) enhances purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
